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Compound of Interest

Compound Name: Tris(pentafluorophenyl)borate

Cat. No.: B12749223 Get Quote

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerhouse in the realm of Lewis

acid catalysis, consistently outperforming traditional borane Lewis acids such as boron

trifluoride (BF₃) and boron trichloride (BCl₃) in a wide array of chemical transformations. Its

unique combination of high Lewis acidity, exceptional stability, and steric bulk offers significant

advantages for researchers, scientists, and drug development professionals seeking to

optimize reaction efficiency, selectivity, and scope.

This guide provides an objective comparison of B(C₆F₅)₃ with traditional borane Lewis acids,

supported by experimental data, detailed experimental protocols for key reactions, and

mechanistic visualizations to illustrate its distinct modes of action.

Key Advantages of B(C₆F₅)₃ at a Glance:
Enhanced Lewis Acidity: The powerful electron-withdrawing nature of the three

pentafluorophenyl rings makes the boron center in B(C₆F₅)₃ exceptionally electron-deficient

and thus a highly potent Lewis acid.

Superior Stability: Unlike many traditional borane Lewis acids that are sensitive to moisture,

B(C₆F₅)₃ exhibits remarkable hydrolytic stability, allowing for easier handling and broader

compatibility with various reaction conditions.[1]

Unique Reactivity in Frustrated Lewis Pairs (FLPs): The steric bulk of the C₆F₅ groups

prevents the formation of classical adducts with bulky Lewis bases, leading to the formation
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of "frustrated Lewis pairs." This unique property enables the activation of small molecules

like H₂ for metal-free hydrogenations.

Broad Catalytic Scope: B(C₆F₅)₃ has demonstrated exceptional catalytic activity in a diverse

range of reactions including olefin polymerization, Friedel-Crafts reactions, Diels-Alder

reactions, hydrosilylations, and aldol-type reactions.[2]

Quantitative Comparison of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational

methods. The Gutmann-Beckett Acceptor Number (AN) provides an experimental measure of

Lewis acidity in solution, while the calculated Fluoride Ion Affinity (FIA) offers an intrinsic

measure of Lewis acid strength in the gas phase.

Lewis Acid Substituent
Acceptor Number
(AN)¹

Fluoride Ion
Affinity (FIA)
(kJ/mol)²

B(C₆F₅)₃ -C₆F₅ 82 ~450-480

BF₃ -F 89 ~340-360

BCl₃ -Cl 96.6 >360 ± 42

BBr₃ -Br Not Widely Reported > BCl₃

¹Higher AN values indicate greater Lewis acidity as determined by the Gutmann-Beckett

method in solution. Note that while BCl₃ and BF₃ have higher ANs, this method can be

influenced by the steric bulk of the Lewis acid and the probe molecule. ²FIA is the negative of

the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion; a higher

positive value indicates stronger intrinsic Lewis acidity. Computationally derived FIA values

consistently show B(C₆F₅)₃ to be a stronger Lewis acid than BF₃ and BCl₃.[3]

The counterintuitive trend in Lewis acidity for boron trihalides (BBr₃ > BCl₃ > BF₃) is attributed

to the degree of π-backbonding from the halogen p-orbitals to the vacant p-orbital on boron,

which is most effective for fluorine.[3] In contrast, the Lewis acidity of B(C₆F₅)₃ is primarily

governed by the strong inductive electron-withdrawing effect of the perfluorinated phenyl rings,

making its boron center highly electrophilic.[3]
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Performance in Key Catalytic Reactions
The superior properties of B(C₆F₅)₃ translate into enhanced performance in a variety of

important chemical transformations.

Diels-Alder Cycloaddition
In the Diels-Alder reaction between vinyldiazo esters and nitrones, B(C₆F₅)₃ not only improves

the yield but also inverts the diastereoselectivity compared to traditional Lewis acids like

BF₃·OEt₂.

Catalyst (20 mol%) Yield (%) Diastereomeric Ratio (dr)

B(C₆F₅)₃ 60 83:17

BF₃·OEt₂ <20 9:91

No Catalyst 18 9:91

Reaction of a nitrone with an alkenyldiazo ester. Data sourced from Organic Letters 2023, 25,

5, 758–763.[4]

Cationic Polymerization
B(C₆F₅)₃ is an effective initiator for the cationic polymerization of various monomers, including

β-pinene, and has been shown to be water-tolerant in these systems. In the ring-opening

polymerization of biorenewable γ-methyl-α-methylene-γ-butyrolactone (γMMBL), Lewis pairs

involving B(C₆F₅)₃ demonstrate high activity.

Lewis Pair System Monomer Conversion

TMP / B(C₆F₅)₃ >99% in < 3 min

Et₃N / B(C₆F₅)₃ Slower than TMP system

Polymerization of γMMBL. TMP = 2,2,6,6-tetramethylpiperidine. Data sourced from ACS Macro

Lett. 2015, 4, 6, 659–663.[5]
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Experimental Protocols
Gutmann-Beckett Method for Lewis Acidity
Determination
This method provides an experimental measure of the Lewis acidity of a compound in solution.

Materials:

Lewis acid of interest (e.g., B(C₆F₅)₃)

Triethylphosphine oxide (Et₃PO)

Anhydrous, non-coordinating NMR solvent (e.g., CD₂Cl₂, C₆D₆)

NMR tubes

Procedure:

Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

In a dry NMR tube under an inert atmosphere, add a known amount of the Lewis acid.

Add a precise volume of the Et₃PO stock solution to the NMR tube. The molar ratio of Lewis

acid to Et₃PO should be approximately 1:1.

Acquire the ³¹P NMR spectrum of the solution.

Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.

The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample -

41.0), where δ_sample is the observed ³¹P chemical shift and 41.0 ppm is the chemical shift

of Et₃PO in hexane.

B(C₆F₅)₃-Catalyzed Diels-Alder Reaction (Representative
Protocol)
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This protocol is a general representation for the comparison of Lewis acids in a Diels-Alder

reaction.

Materials:

Diene (e.g., isoprene)

Dienophile (e.g., methyl acrylate)

Lewis acid catalyst (B(C₆F₅)₃ or BF₃·OEt₂)

Anhydrous solvent (e.g., dichloromethane, toluene)

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

To a dry, inerted round-bottom flask, add the dienophile (1.0 mmol) and the anhydrous

solvent (5 mL).

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

Add the Lewis acid catalyst (e.g., 10 mol%, 0.1 mmol) to the stirred solution.

Slowly add the diene (1.2 mmol) to the reaction mixture.

Allow the reaction to stir at the specified temperature for the required time (monitoring by

TLC or GC-MS is recommended).

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated

NaHCO₃ solution).

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄,

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography.

Analyze the yield and diastereoselectivity by ¹H NMR.
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Mechanistic Insights and Visualizations
The distinct advantages of B(C₆F₅)₃ can be understood by examining its role in various reaction

mechanisms.

Frustrated Lewis Pair (FLP) Activation of Dihydrogen
The steric bulk of B(C₆F₅)₃ prevents it from forming a classical adduct with a bulky Lewis base

(e.g., a phosphine). This "frustrated" pair can then cooperatively activate small molecules like

H₂.

Initial State
Activated State

B(C6F5)3 H-H
[H-B(C₆F₅)₃]⁻

H⁻ attack

Bulky
Lewis Base

[H-PR₃]⁺
H⁺ attack

Click to download full resolution via product page

Caption: Heterolytic cleavage of H₂ by a B(C₆F₅)₃-based Frustrated Lewis Pair.

Catalytic Cycle for Hydrosilylation of a Carbonyl
B(C₆F₅)₃ catalyzes the hydrosilylation of carbonyls through a mechanism that involves

activation of the silane rather than the carbonyl.
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B(C₆F₅)₃

[R₃Si]⁺[HB(C₆F₅)₃]⁻
(Silylium-borohydride ion pair)

+ R₃SiH
(Hydride Abstraction)

R₃SiH

R'₂C=O

R'₂C=O⁺-SiR₃

(Activated Carbonyl)

R'₂CHOSiR₃

Regeneration
of Catalyst + R'₂C=O

Hydride Transfer
from [HB(C₆F₅)₃]⁻

Click to download full resolution via product page

Caption: B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl compound.

Proposed Catalytic Cycle for Friedel-Crafts Alkylation
B(C₆F₅)₃ can catalyze Friedel-Crafts alkylations by activating an alkyl halide to generate a

carbocationic intermediate.
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B(C₆F₅)₃

R⁺[X-B(C₆F₅)₃]⁻
(Carbocation intermediate)

+ R-X
(Halide Abstraction)

R-X

Ar-H

Wheland Intermediate

Ar-R H-X

Regeneration

+ Ar-H

- H⁺

Click to download full resolution via product page

Caption: Proposed catalytic cycle for a B(C₆F₅)₃-catalyzed Friedel-Crafts alkylation.

Conclusion
Tris(pentafluorophenyl)borane offers a compelling alternative to traditional borane Lewis acids,

providing researchers with a powerful tool to enhance a wide range of chemical reactions. Its

superior Lewis acidity, stability, and unique reactivity profile, particularly in the context of

frustrated Lewis pairs, enable more efficient and selective chemical syntheses. The

experimental data and mechanistic understanding presented in this guide underscore the

significant advantages of incorporating B(C₆F₅)₃ into the modern synthetic chemist's toolkit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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